4-Cyclopropyl-4H-[1,2,4]triazole
Overview
Description
4-Cyclopropyl-4H-[1,2,4]triazole is a heterocyclic compound characterized by a triazole ring with a cyclopropyl group attached. This compound is part of the broader class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Triazole compounds are known for their broad range of pharmacological applications, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Mode of Action
1,2,4-triazoles are known to interact with different targets due to their ability to form hydrogen bonds . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Biochemical Pathways
1,2,4-triazoles and their derivatives are known to have significant biological properties, affecting various biochemical pathways related to their antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Pharmacokinetics
Triazole compounds are generally known for their good pharmacokinetic and pharmacodynamic properties, and their resistance to metabolic degradation .
Result of Action
1,2,4-triazoles and their derivatives are known to have significant biological properties, resulting in various therapeutic applications .
Action Environment
A study on the synthesis of 1,2,4-triazoles reported an environmentally benign method that produces water and ammonia as the only by-products, exhibiting a low environmental factor, eco-scale penalty, and process mass intensity .
Biochemical Analysis
Biochemical Properties
4-Cyclopropyl-4H-[1,2,4]triazole plays a crucial role in biochemical reactions by interacting with a variety of enzymes and proteins. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . This interaction is significant because it can inhibit the enzyme’s activity, leading to potential therapeutic applications in conditions like glaucoma and epilepsy. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . These interactions highlight the compound’s potential as a modulator of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect cell proliferation, differentiation, and apoptosis. Furthermore, the compound has been shown to alter gene expression profiles, leading to changes in cellular metabolism and function
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its function. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity . These findings underscore the importance of considering the temporal dynamics of the compound’s effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to liver and kidney damage in animal models . These dose-dependent effects highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, which can influence its intracellular concentration and localization . Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its distribution and activity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the targeting and localization of this compound, further modulating its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-4H-[1,2,4]triazole typically involves the reaction of methanehydrazonic acid, N-formyl-, ethyl ester with cyclopropylamine . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process can be optimized by adjusting the temperature and reaction time to achieve higher yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for bulk production, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-4H-[1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with reduced functional groups.
Scientific Research Applications
4-Cyclopropyl-4H-[1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Antibacterial Agents: Compounds containing the 1,2,4-triazole ring have shown significant antibacterial activity, making them candidates for developing new antibiotics.
Agriculture: Used in the development of fungicides and herbicides due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: Employed in the synthesis of polymers and other materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-4H-1,2,4-triazole-3-thiol: Similar in structure but contains a thiol group.
4-Methyl-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of a cyclopropyl group.
5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Contains a methoxyphenyl group.
Uniqueness
4-Cyclopropyl-4H-[1,2,4]triazole is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
4-cyclopropyl-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-5(1)8-3-6-7-4-8/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHJVMAHIYFSOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512370 | |
Record name | 4-Cyclopropyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36175-35-6 | |
Record name | 4-Cyclopropyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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